2-Bromo-1H-imidazole hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromo-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2.BrH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSXETABBHZXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 2 Bromo 1h Imidazole Hydrobromide
Electrophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is generally susceptible to electrophilic attack. uobabylon.edu.iqglobalresearchonline.net The presence and nature of substituents on the ring significantly influence the rate and regioselectivity of these reactions.
The bromine atom at the C2 position of the imidazole ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. This deactivating effect is due to the inductive effect of the halogen. However, the imidazole ring remains reactive enough to undergo certain electrophilic substitution reactions, particularly when activating groups are also present on the ring. For instance, in 2-bromo-4,5-dichloro-1H-imidazole, the electron-withdrawing halogens activate the ring for electrophilic substitution at the 1-position, such as alkylation.
In some cases, the bromine atom can be displaced during electrophilic substitution reactions. For example, bromination of 2-amino-1-methylimidazolium chloride in water leads to the formation of 2-amino-1-methyl-4,5-dibromoimidazole, where the initial bromine at C2 is not present in the final product structure, suggesting a complex reaction mechanism that may involve initial displacement or a series of addition-elimination steps. cdnsciencepub.com
The position of subsequent electrophilic attacks on a substituted imidazole ring is directed by the existing substituents. nih.govlibretexts.org In the case of 2-Bromo-1H-imidazole, the bromine atom at C2, being an ortho, para-directing deactivator in benzene (B151609) systems, would be expected to influence the position of incoming electrophiles. However, the directing effects in five-membered heterocycles like imidazole are more complex due to the presence of the two nitrogen atoms.
Generally, electrophilic substitution on the imidazole ring is favored at the C4 and C5 positions due to the formation of more stable resonance intermediates. uobabylon.edu.iqglobalresearchonline.net Attack at the C2 position is less favored. uobabylon.edu.iq The presence of a bromine atom at C2 further disfavors electrophilic attack at this position and directs incoming electrophiles to the C4 and/or C5 positions. For instance, in the nitration of a 1-substituted-4-bromo-2-nitroimidazole, the incoming nitro group substitutes at the 5-position. rsc.org
The regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. nih.gov Theoretical studies using ab initio calculations can help predict the positional selectivity in electrophilic aromatic brominations. nih.gov
Nucleophilic Substitution Reactions at the Bromine-Substituted Position
The bromine atom at the C2 position of the imidazole ring is susceptible to displacement by nucleophiles. This reactivity is a key feature in the functionalization of the imidazole core.
The carbon-bromine (C-Br) bond at the C2 position of the imidazole ring can be activated for nucleophilic attack. This activation is facilitated by the electron-withdrawing nature of the imidazole ring itself, which polarizes the C-Br bond, making the carbon atom more electrophilic. In some cases, the reaction proceeds via a standard SNAr (nucleophilic aromatic substitution) mechanism.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms between imidazole derivatives and electrophiles, providing insights into the activation energies and transition states involved in nucleophilic substitution reactions. dergipark.org.tr
A wide range of nucleophiles can displace the bromine atom at the C2 position of the imidazole ring, leading to a diverse array of functionalized imidazoles. The scope of these nucleophiles includes:
Nitrogen Nucleophiles: Amines are effective nucleophiles for the displacement of the C2-bromine. For example, 2-bromo-1H-imidazoles can be aminated using various primary and secondary amines in the presence of a palladium catalyst. nih.govacs.org
Sulfur Nucleophiles: Thiolates can react with 2-bromoimidazoles to form 2-thioether-substituted imidazoles. researchgate.net
Carbon Nucleophiles: Organolithium reagents and other carbanion sources can displace the C2-bromine to form new carbon-carbon bonds. rsc.org For example, the reaction of 4-bromo-1-methyl-2-nitroimidazole with butyl-lithium results in substitution at the 5-position, indicating that the regioselectivity can be complex and dependent on the specific substrate and nucleophile. rsc.org
The reactivity can be influenced by other substituents on the imidazole ring. For instance, the presence of a nitro group can further activate the ring towards nucleophilic attack. cdnsciencepub.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2-bromo-1H-imidazole hydrobromide. eie.grnih.gov Palladium catalysts are particularly prominent in these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C2 position. rsc.org
The general mechanism for these reactions involves the oxidative addition of the C-Br bond to a low-valent transition metal complex, followed by transmetalation with an organometallic reagent (in the case of C-C bond formation) or coordination of an amine (for C-N bond formation), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
A variety of palladium catalysts and ligands have been developed to facilitate these couplings with high efficiency and broad substrate scope. nih.govacs.orgnih.gov
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting a halide with an organoboron compound in the presence of a palladium catalyst and a base. 2-Bromoimidazoles are effective substrates in Suzuki-Miyaura reactions, coupling with various arylboronic acids to produce 2-arylimidazoles. researchgate.netclockss.orgrsc.org
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of 2-Bromoimidazoles
| Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Arylboronic Acids | Pd(OAc)₂, PPh₃, Base | 2-Arylimidazoles | researchgate.netclockss.org |
| Amines | Pd precatalyst, tBuBrettPhos, LHMDS | 2-Aminoimidazoles | nih.govacs.org |
| Amides | [(allyl)PdCl]₂, AdBrettPhos, Cs₂CO₃ | N-Acyl-2-aminoimidazoles | nih.gov |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction has been successfully applied to 2-bromo-1H-imidazoles, providing access to a range of 2-aminoimidazole derivatives. nih.govacs.org The use of bulky biarylphosphine ligands, such as tBuBrettPhos, has been shown to be crucial for the efficient amination of these challenging heterocyclic substrates. nih.govacs.org
Other Cross-Coupling Reactions:
Other transition metal-catalyzed reactions, such as those involving isocyanide insertion, have also been developed for the functionalization of imidazoles at the C2 position. acs.org These methods further expand the synthetic utility of this compound as a versatile building block in organic synthesis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. mychemblog.comarkat-usa.orguwindsor.ca This reaction is widely used for the synthesis of biaryls, conjugated dienes, and styrenes. mychemblog.com In the context of 2-bromo-1H-imidazole, this reaction allows for the introduction of aryl or vinyl substituents at the 2-position of the imidazole ring.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide (in this case, 2-bromo-1H-imidazole) to form an organopalladium(II) complex. mychemblog.com
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) complex. mychemblog.com
Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst. mychemblog.com
An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions. researchgate.net This methodology has been successfully applied to the total synthesis of Nortopsentin D. researchgate.net The reaction often employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base like sodium carbonate or cesium carbonate. mychemblog.comarkat-usa.org
| Catalyst System | Substrates | Product | Yield | Reference |
| Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-1H-imidazole, Arylboronic acid | 2-Aryl-1H-imidazole | Good to Excellent | researchgate.net |
| PdCl₂(dppf), K₂CO₃ | 2-Bromo-1H-imidazole, Vinylboronic acid | 2-Vinyl-1H-imidazole | Not Specified | mychemblog.com |
| Pd(OAc)₂, SPhos, Cs₂CO₃ | 2-Iodo-1-substituted-benzimidazoles, Aryl/heteroarylboronic acids | 1-Substituted-2-(hetero)aryl-benzimidazoles | 85% | arkat-usa.org |
Sonogashira Coupling for Alkynyl Functionalization
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For 2-bromo-1H-imidazole, this reaction provides a direct method for introducing alkynyl groups at the 2-position, leading to the formation of 2-alkynyl-1H-imidazoles. lookchem.comunipi.it
The catalytic cycle of the Sonogashira coupling is understood to involve the following key steps:
Oxidative Addition of the aryl or vinyl halide to the Pd(0) species.
Transmetalation where the copper acetylide (formed from the terminal alkyne and the copper(I) salt) transfers the alkynyl group to the palladium complex.
Reductive Elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.
A one-pot sequential procedure has been developed for the C-5 alkynylation of imidazoles, which involves an initial regioselective bromination followed by a Sonogashira coupling. lookchem.com This method has been shown to be effective for a variety of 2-substituted imidazoles, yielding 5-alkynyl-1H-imidazoles in good yields. lookchem.com While this example focuses on C-5 functionalization, the principles are directly applicable to the coupling at the C-2 position of 2-bromo-1H-imidazole.
| Catalyst System | Reactants | Product | Yield | Reference |
| Pd(PPh₃)₄/CuI | 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, Terminal alkynes | 4-(1-Alkynyl)-1,2-dimethyl-5-nitro-1H-imidazoles | Not Specified | unipi.it |
| Pd/Cu cat. | 2-Substituted-5-bromoimidazoles, Terminal alkynes | 2-Substituted-5-alkynylimidazoles | 58-81% | lookchem.com |
Heck Reactions and Other Arylation/Alkenylation Strategies
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. beilstein-journals.org This reaction is a valuable tool for the arylation and alkenylation of various substrates. In the case of 2-bromo-1H-imidazole, the Heck reaction can be employed to introduce aryl or alkenyl substituents at the 2-position.
The catalytic cycle of the Heck reaction generally proceeds through:
Oxidative addition of the halide to the palladium(0) catalyst.
Alkene insertion into the Pd-C bond.
β-Hydride elimination to form the substituted alkene product and a palladium-hydride species.
Reductive elimination of HX from the palladium-hydride species with the help of a base to regenerate the palladium(0) catalyst.
While direct examples for this compound are not abundant in the provided search results, the Heck reaction is a well-established method for the functionalization of haloheterocycles. beilstein-journals.orgajol.info For instance, palladium complexes with imidazolyl-imine ligands have been shown to be effective catalysts for the Heck coupling of iodobenzene (B50100) and butyl acrylate. ajol.info Furthermore, nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been described, offering an alternative strategy for introducing these functional groups. rsc.org
| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |
| Heck Reaction | Pd(OAc)₂, PPh₃, TEA | 3-Bromo-1-methyl-1H-indazole, n-Butyl acrylate | (E)-Butyl 3-(1-methyl-1H-indazol-3-yl)acrylate | beilstein-journals.org |
| Nickel-catalyzed C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄ | Imidazoles, Phenol derivatives | C2-Arylated imidazoles | rsc.org |
| Nickel-catalyzed C-H Alkenylation | Ni(OTf)₂/dcypt | Imidazoles, Enol derivatives | C2-Alkenylated imidazoles | rsc.org |
Derivatization Strategies and Transformation Reactions
The imidazole core and the bromine atom of this compound offer multiple sites for further chemical modifications, enabling the synthesis of a diverse range of functionalized imidazole derivatives.
Alkylation and Acylation of the Imidazole Nitrogen Atoms
The nitrogen atoms of the imidazole ring can be readily alkylated or acylated. ub.edusci-hub.se Alkylation typically involves the reaction of the imidazole with an alkyl halide in the presence of a base. psu.edu The regioselectivity of N-alkylation in unsymmetrical imidazoles can often be controlled by the reaction conditions. sci-hub.se For 2-bromo-1H-imidazole, alkylation can occur at either the N-1 or N-3 position, leading to a mixture of isomers if the imidazole is deprotonated. However, under specific conditions or with protecting group strategies, selective alkylation can be achieved.
Acylation of the imidazole nitrogen can be accomplished using acyl chlorides or anhydrides. ub.edu N-acylimidazoles are useful intermediates in organic synthesis. researchgate.net For instance, 2-acyl imidazoles can undergo stereoselective radical alkylation reactions. ub.edu
| Reaction Type | Reagents | Product | Reference |
| N-Alkylation | ω-Arylalkyl bromide, NaH | 2-Halo-1-(ω-arylalkyl)-1H-imidazoles | psu.edu |
| N-Acylation | Acyl chloride/anhydride | N-Acyl-2-bromo-1H-imidazole | ub.edusci-hub.se |
Introduction of Diverse Functional Groups via Bromine Displacement
The bromine atom at the C2 position of 2-bromo-1H-imidazole is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This displacement can be achieved through various metal-catalyzed cross-coupling reactions as discussed previously (Suzuki, Sonogashira, etc.), or through direct nucleophilic aromatic substitution (SNAr) with certain nucleophiles, although the latter often requires activation of the imidazole ring.
For example, the bromine can be displaced by amines, thiols, or alkoxides to introduce nitrogen, sulfur, or oxygen-containing functionalities, respectively. The reactivity towards nucleophilic displacement can be influenced by substituents on the imidazole ring and the reaction conditions.
Rearrangement Reactions Involving the Bromine Moiety
Rearrangement reactions involving the bromine atom on the imidazole ring can occur under specific conditions. One such process is halotropy, which refers to the migration of a halogen atom. csic.es It has been proposed that the C-halogenation of imidazoles can proceed through an initial N-halogenation followed by an N- to C-halogen migration. csic.es While direct evidence for intramolecular bromine migration in 2-bromo-1H-imidazole is not explicitly detailed in the provided results, theoretical studies on halotropy in azoles suggest that such rearrangements are plausible. csic.es These migrations would likely proceed through non-aromatic intermediates. csic.es
Another type of rearrangement to consider is the Dimroth rearrangement, which is common in N-substituted heterocyclic systems, although not directly involving the bromine atom's movement. More relevant to the bromine moiety are potential rearrangements following an initial reaction, such as those that might occur after the formation of a radical intermediate. For instance, photochemical reactions of 2-halo-1-(ω-arylalkyl)-1H-imidazoles can lead to intramolecular aromatic substitutions, where the initial C-Br bond cleavage is followed by cyclization. psu.edu
Acid-Base Chemistry and Its Influence on Reactivity and Isolation
The acid-base properties of this compound are fundamental to its chemical behavior, dictating its reactivity in synthetic transformations and governing the methods for its purification and isolation. The molecule possesses distinct acidic and basic centers that are influenced by the surrounding pH.
The primary acidic proton is that of the hydrobromide, making the compound a strong acid. The imidazole ring itself contains a basic nitrogen atom and an acidic N-H proton. The protonation state of the imidazole ring is dependent on the pH of the medium and has a significant impact on the molecule's nucleophilicity and the reactivity of the heterocyclic system. The predicted pKa value for the N-H proton of the 2-Bromo-1H-imidazole moiety is approximately 11.23. lookchem.comchemicalbook.com This value indicates that in strongly acidic to neutral media, the imidazole ring will be protonated, while in strongly basic conditions, it will be deprotonated to form an imidazolate anion.
Table 1: Predicted Acid-Base Properties of 2-Bromo-1H-imidazole
| Parameter | Predicted Value | Significance |
|---|---|---|
| pKa (Imidazole N-H) | 11.23 ± 0.10 | Indicates the pH at which the imidazole ring deprotonates. Governs the equilibrium between the neutral and anionic forms. lookchem.comchemicalbook.com |
| Acidity of HBr salt | Strong Acid | The hydrobromide component ensures the compound is typically handled as a protonated, more stable salt form. |
The equilibrium between the protonated, neutral, and deprotonated forms of the imidazole ring is crucial for its reactivity. In its hydrobromide salt form, the imidazole ring is protonated, rendering it less nucleophilic. Neutralization to generate the free base, 2-bromo-1H-imidazole, is often a necessary step for subsequent reactions, such as N-alkylation. psu.edu The electron-withdrawing nature of the bromine atom at the C2 position also influences the acidity and basicity of the imidazole ring compared to the unsubstituted parent molecule.
Influence on Reactivity
The pH of the reaction medium directly controls the dominant species of the imidazole in solution and, consequently, its reactive pathway.
Acidic Conditions (pH < 7): In an acidic environment, the compound exists predominantly as the 2-bromo-1H-imidazolium bromide salt. The positive charge on the protonated ring deactivates it towards electrophilic attack. The lone pair on the nitrogen atom is engaged in bonding with a proton, making it unavailable for nucleophilic reactions like alkylation. This protonated state, however, can be relevant in specific catalyzed reactions or when aiming to prevent side reactions at the nitrogen atoms.
Neutral to Mildly Basic Conditions (pH 7-10): As the pH increases towards the pKa, the concentration of the neutral 2-bromo-1H-imidazole species rises. This form is significantly more reactive as a nucleophile. The unshared electron pair on the nitrogen atom at position 3 can participate in reactions such as alkylation, acylation, and Michael additions. psu.edu Many synthetic procedures involving this compound are performed under these conditions to ensure the availability of the reactive free base.
Strongly Basic Conditions (pH > 12): At pH levels well above the pKa of the imidazole N-H, the imidazolate anion is formed. This anion is a highly potent nucleophile. While this enhanced nucleophilicity can be advantageous for certain difficult reactions, the high basicity can also lead to undesired side reactions or decomposition, especially with sensitive substrates.
Table 2: pH-Dependent Species and General Reactivity
| pH Range | Dominant Species | Structure | General Reactivity Profile |
|---|---|---|---|
| Acidic (pH < 7) | 2-Bromo-1H-imidazolium ion | ![]() |
Nucleophilicity suppressed; ring is deactivated towards electrophiles. |
| Neutral (pH ≈ 7-10) | 2-Bromo-1H-imidazole (Free Base) | ![]() |
Good nucleophile at N-3; suitable for alkylation and acylation reactions. psu.edu |
| Basic (pH > 12) | 2-Bromo-1H-imidazolate anion | ![]() |
Highly potent nucleophile; risk of side reactions. |
Influence on Isolation and Purification
The acid-base characteristics of this compound are systematically exploited for its isolation and purification. The significant difference in solubility between the salt form and the free base is the key principle. A patented method for the isolation and purification of imidazole derivatives relies on the selective precipitation of the desired regioisomer as a salt by treating a mixture with a strong acid. google.com
Precipitation as a Salt: The hydrobromide salt of 2-bromo-1H-imidazole is a crystalline solid that is generally more soluble in polar solvents and less soluble in nonpolar organic solvents. lookchem.com Purification can be achieved by dissolving the crude free base in a suitable organic solvent and then adding hydrobromic acid. This protonates the imidazole, causing the much less soluble salt to precipitate out, leaving organic-soluble impurities behind in the solution. google.com
Liquid-Liquid Extraction: Acid-base extraction is a powerful technique for purification. By adjusting the pH of an aqueous solution, the compound can be moved between aqueous and organic layers.
In acidic solution (low pH): The compound exists as the charged imidazolium (B1220033) salt, which is preferentially soluble in the aqueous phase. This allows for the removal of non-basic, organic-soluble impurities by washing with an organic solvent.
In basic solution (high pH): After neutralizing the solution, the neutral free base is formed. This species is more soluble in organic solvents and can be extracted from the aqueous phase into a solvent like ethyl acetate (B1210297) or dichloromethane (B109758), leaving water-soluble inorganic salts and other polar impurities behind.
Table 3: Influence of pH on Isolation Techniques
| pH Level | Dominant Form | Solubility Profile | Common Isolation Step |
|---|---|---|---|
| Low pH | Salt (Hydrobromide) | Polar/Aqueous Soluble | Precipitation from organic solvent; Wash with organic solvent to remove non-basic impurities. google.com |
| High pH | Free Base | Organic Soluble | Extraction into an organic solvent from an aqueous solution. |
Applications in Advanced Organic Synthesis and Material Science
A Gateway to Diverse Imidazole-Based Heterocycles
2-Bromo-1H-imidazole hydrobromide serves as a fundamental starting material for the synthesis of a broad spectrum of imidazole-containing heterocyclic compounds. The presence of the bromo substituent allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Crafting Substituted Imidazole (B134444) Derivatives and Their Congeners
The reactivity of the carbon-bromine bond in this compound facilitates its use in numerous coupling reactions and substitutions, leading to a wide range of substituted imidazole derivatives. These derivatives are of significant interest due to their prevalence in biologically active molecules and functional materials.
Research has demonstrated that the bromo group can be readily displaced or involved in cross-coupling reactions to introduce various substituents at the 2-position of the imidazole ring. For instance, it can be a precursor for the synthesis of 2,4(5)-disubstituted imidazoles through a one-pot modular approach involving ketone oxidation followed by imidazole condensation. acs.org This methodology has been successfully employed in the synthesis of kinase inhibitors. acs.org Furthermore, the synthesis of highly substituted imidazole derivatives has been achieved through copper-mediated oxidative C-H functionalization, highlighting the versatility of imidazole precursors in constructing complex molecular frameworks. semanticscholar.org
The following table provides a glimpse into the variety of substituted imidazoles that can be accessed from bromo-imidazole precursors:
| Precursor | Reagents and Conditions | Product | Reference |
| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium (B1175870) Acetate (B1210297) | Solvent-free, heating | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |
| Aryl-substituted Tosylmethyl Isocyanide (TosMIC), Aldehydes, Amines | Single pot, mild conditions | 1,4,5-Trisubstituted and 1,4-/4,5-Disubstituted Imidazoles | organic-chemistry.org |
| Imidazole, Substituted Aryldiazonium Chlorides | Sodium acetate | 2-(Substituted phenyl)-1H-imidazoles | researchgate.net |
| 2-(Substituted phenyl)-1H-imidazoles, Substituted Benzoyl Chloride | Thionyl chloride | (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | researchgate.net |
Assembling Fused-Ring Systems Containing Imidazole
Beyond simple substitutions, this compound is instrumental in the construction of fused-ring systems where the imidazole core is annulated with other heterocyclic or carbocyclic rings. These fused systems are scaffolds for a multitude of pharmacologically active compounds and advanced materials.
A notable application is in the synthesis of imidazo[2,1-a]isoquinolines. Photochemical cyclizations of 2-iodo-N-(2-arylethyl)imidazoles, which can be derived from their bromo counterparts, have been shown to proceed with high regioselectivity to form these tricyclic structures. psu.edu This method has proven superior to traditional tin hydride-mediated reactions in certain cases, particularly for the formation of seven-membered rings. psu.edu
A Key Player in the Design of Ligands for Coordination Chemistry
The imidazole moiety is a well-established ligand in coordination chemistry due to the coordinating ability of its nitrogen atoms. This compound provides a convenient entry point for the synthesis of functionalized imidazole-based ligands. The bromo group can be retained as a reactive handle for further modification after complexation or can be substituted to introduce specific donor atoms or steric bulk, thereby tuning the electronic and structural properties of the resulting metal complexes.
A Foundational Building Block for Complex Organic Molecules
The utility of this compound extends to its role as a fundamental building block in the total synthesis of complex natural products and other intricate organic molecules. Its bifunctional nature, possessing both a nucleophilic imidazole ring and an electrophilic C-Br bond, allows for sequential and controlled introduction of molecular complexity. The imidazole core is a common motif in many biologically active natural products, and having a readily functionalizable precursor like this compound is highly advantageous for synthetic chemists.
Contributing to the Advancement of Catalytic Systems
The development of novel catalytic systems is a cornerstone of modern chemical research. This compound and its derivatives have found applications in this area, particularly as precursors to N-heterocyclic carbene (NHC) ligands. NHCs are a class of powerful ligands for transition metal catalysis, enabling a wide range of organic transformations with high efficiency and selectivity.
For example, 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide, a related compound, serves as a precursor for N-heterocyclic carbene (NHC) ligands used in organometallic catalysis. These NHC ligands, when complexed with metals like palladium, have been evaluated in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. organic-chemistry.org
Spectroscopic and Structural Elucidation Methodologies
X-ray Crystallography for Solid-State Structure Determination of 2-Bromo-1H-imidazole Hydrobromide and Its Analogs
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of crystalline solids. For this compound and related compounds, this technique reveals precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. jst.go.jpresearchgate.net Studies on analogous brominated imidazolium (B1220033) salts provide a clear picture of the structural features to be expected. mdpi.com
X-ray analysis provides the exact measurements of covalent bond lengths and the angles between them. In brominated imidazole (B134444) derivatives, the geometry of the imidazole ring, while largely planar, can exhibit slight distortions due to substituent effects and crystal packing forces. The C-Br bond length is a key parameter, and its value in related structures provides a benchmark. For instance, in structures of 2-bromoimidazolium bromides, the C-Br bond distance is a critical piece of data. mdpi.com The bond lengths and angles within the imidazole ring itself are consistent with its aromatic character, showing values intermediate between single and double bonds.
Table 1: Representative Bond Lengths and Angles for a Brominated Imidazole Analog (Note: Data is for an analogous compound as specific crystallographic data for this compound is not publicly available. This table serves as an illustrative example of typical values.)
| Parameter | Bond | Typical Length (Å) | Parameter | Bonds | Typical Angle (°) |
| Bond Length | C2-Br | ~1.85 | Bond Angle | N1-C2-N3 | ~108 |
| C2-N1 | ~1.33 | C2-N1-C5 | ~109 | ||
| C2-N3 | ~1.33 | N1-C5-C4 | ~107 | ||
| N1-C5 | ~1.38 | C5-C4-N3 | ~107 | ||
| N3-C4 | ~1.38 | C4-N3-C2 | ~109 | ||
| C4-C5 | ~1.35 | Br-C2-N1 | ~126 |
Data compiled from findings on similar imidazolium structures. researchgate.net
The solid-state architecture of this compound is heavily influenced by non-covalent interactions. As an ionic salt, strong charge-assisted hydrogen bonds are expected between the protonated imidazole ring (N-H donors) and the bromide anion (acceptor). These N-H···Br⁻ interactions are a primary force in the crystal lattice, dictating the arrangement of cations and anions. mdpi.com
Furthermore, the bromine atom on the imidazole ring can participate in halogen bonding. acs.org This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. acs.orgacs.org In the crystal structures of related compounds, C-Br···Br⁻ and C-Br···π interactions have been observed. mdpi.comresearchgate.net These directional interactions, along with hydrogen bonds, create complex three-dimensional networks that stabilize the crystal structure. mdpi.comscholaris.ca The study of these interactions is critical for understanding polymorphism and the material properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is an essential technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
For this compound, ¹H and ¹³C NMR spectra confirm the regiochemistry, i.e., the specific placement of the bromine atom at the C2 position. The ¹H NMR spectrum of the parent 2-Bromo-1H-imidazole typically shows two signals for the ring protons at C4 and C5. chemicalbook.com In the hydrobromide salt, these chemical shifts will be affected by the protonation of the ring. The deshielding effect of the positive charge generally causes the proton signals to shift downfield. For example, in analogous compounds like 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, the aromatic protons appear in the δ 8.35–8.28 ppm range.
¹³C NMR spectroscopy is equally informative. The carbon atom directly bonded to the bromine (C2) exhibits a characteristic chemical shift, and its signal can be distinguished from the other ring carbons (C4 and C5). Data from related compounds, such as 2-Bromo-1,3-dimethylimidazolium methosulfate, show the C2 carbon signal is distinct from the C4/C5 signals, confirming the substitution pattern. researchgate.net
Table 2: Typical ¹H NMR Chemical Shifts for Brominated Imidazole Derivatives
| Compound | Proton | Solvent | Chemical Shift (δ, ppm) |
| 2-Bromo-1,3-dimethylimidazolium methosulfate researchgate.net | H4, H5 | DMSO-d₆ | 7.87 |
| 2-(4-Fluorophenyl)-9R-benzo[d]imidazo[1,2-a]imidazole HBr rrpharmacology.ru | H3 (imidazole part) | DMSO-d₆ | 8.51 |
| 2-(2-bromoethyl)-1-methyl-1H-imidazole HBr (analog) | Aromatic Protons | - | 8.35 - 8.28 |
NMR is also used to study dynamic processes in solution. For this compound, this includes monitoring the exchange of the acidic N-H protons with the solvent or with other exchangeable protons. The rate of this exchange can be influenced by temperature, concentration, and solvent properties.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," allowing for the identification of specific functional groups and providing structural information. mdpi.com
For this compound, the spectra are dominated by vibrations of the protonated imidazole ring. Key vibrational modes include:
N-H Stretching: In the hydrobromide salt, a broad and strong absorption band is expected in the high-frequency region of the IR spectrum (typically 3300-2500 cm⁻¹). This broadening is a classic indicator of strong hydrogen bonding between the N-H group and the bromide anion.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3150-3000 cm⁻¹ region. sci.am
Ring Stretching: Vibrations corresponding to C=N and C=C stretching within the imidazole ring occur in the 1650-1400 cm⁻¹ region. sci.am These bands are characteristic of the aromatic system.
C-Br Stretching: The vibration associated with the carbon-bromine bond is expected at lower frequencies, typically in the 650-550 cm⁻¹ range.
Studies on imidazole and protonated imidazole provide detailed assignments for these vibrational modes. sci.amacs.org For instance, the N-H stretching vibration in neutral imidazole appears around 3376 cm⁻¹, while C-N stretching modes are found between 1486 and 1325 cm⁻¹. sci.am In the protonated form, these frequencies shift due to changes in bond strength and electronic distribution. The analysis of these vibrational frequencies provides direct confirmation of the compound's functional groups and the presence of strong intermolecular hydrogen bonding. mdpi.com
Table 3: General Vibrational Frequencies and Assignments for Imidazole Rings
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| N-H Stretch (H-bonded) | 3300 - 2500 | Stretching of the nitrogen-hydrogen bond, broadened by H-bonding to Br⁻ |
| C-H Stretch | 3150 - 3000 | Stretching of the carbon-hydrogen bonds on the aromatic ring. sci.am |
| C=N / C=C Ring Stretch | 1650 - 1400 | In-plane stretching vibrations of the aromatic imidazole ring. sci.am |
| C-N Stretch | 1486 - 1325 | Stretching of the carbon-nitrogen bonds within the ring. sci.am |
| C-Br Stretch | 650 - 550 | Stretching of the carbon-bromine bond. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "this compound" by analyzing its fragmentation pattern upon ionization. While specific high-resolution mass spectral data for the hydrobromide salt is not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on the analysis of the free base, 2-bromo-1H-imidazole, and general principles of mass spectrometry.
The mass spectrum of 2-bromo-1H-imidazole would be expected to show a prominent molecular ion peak. Due to the presence of the bromine atom, this peak will appear as a characteristic doublet with an intensity ratio of approximately 1:1, corresponding to the two major isotopes of bromine, 79Br and 81Br.
General fragmentation pathways for substituted imidazoles have been studied, and they typically exhibit pronounced molecular ions and characteristic fragmentation patterns. researchgate.net The fragmentation of 2-bromo-1H-imidazole is likely to involve the initial loss of the bromine radical (Br•) or a molecule of hydrobromic acid (HBr). Subsequent fragmentation could involve the cleavage of the imidazole ring, a common feature in the mass spectra of imidazoles. researchgate.net The loss of species such as hydrogen cyanide (HCN) from the imidazole ring is a well-documented fragmentation pathway for many imidazole derivatives.
Table 1: Predicted Mass Spectrometry Data for 2-Bromo-1H-imidazole
| Fragment | Predicted m/z | Description |
| [C₃H₃BrN₂]⁺ | 146/148 | Molecular ion peak (showing isotopic pattern for Br) |
| [C₃H₂N₂]⁺ | 66 | Loss of HBr from the molecular ion |
| [C₃H₃N₂]⁺ | 67 | Loss of Br radical from the molecular ion |
| [C₂H₂N]⁺ | 40 | Loss of HCN from the [C₃H₂N₂]⁺ fragment |
This table is based on predicted fragmentation patterns and requires experimental verification for this compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental to assessing the purity of "this compound" and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of chemical compounds. For "this compound", a reverse-phase HPLC method would typically be employed. While specific methods for the hydrobromide salt are not widely published, related compounds offer insight into potential conditions. For instance, the purity of 2-bromo-1H-imidazole is commercially specified at ≥97.5% as determined by HPLC. thermofisher.com Similarly, a purity of >98.0% (HPLC) is reported for 2-bromo-1H-imidazole-4,5-dicarbonitrile. tcichemicals.com
A typical HPLC method for a related compound, 2-bromo-4-nitro-1H-imidazole, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Table 2: Illustrative HPLC Purity Data for Brominated Imidazole Compounds
| Compound | Reported Purity (by HPLC) | Source |
| 2-Bromo-1H-imidazole | ≥97.5% | Thermo Fisher Scientific thermofisher.com |
| 2-Bromo-4-nitro-1H-imidazole | 98% (Min) | Capot Chemical capotchem.com |
| 2-Bromo-1H-imidazole-4,5-dicarbonitrile | >98.0% | Tokyo Chemical Industry tcichemicals.com |
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of imidazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. For example, the synthesis of diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is monitored by TLC using a mobile phase of dichloromethane (B109758) and methanol. nih.gov Similarly, the progress of reactions involving other imidazole derivatives has been effectively monitored using TLC with various solvent systems, such as toluene:ethyl acetate (B1210297):formic acid. ujpronline.com The visualization of spots on the TLC plate is typically achieved under UV light or by using iodine vapor. ujpronline.com
Theoretical and Computational Studies on 2 Bromo 1h Imidazole Hydrobromide and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of 2-bromo-1H-imidazole hydrobromide and its derivatives. researchgate.netnih.gov These computational methods provide detailed insights into molecular geometry, electronic distribution, and stability. researchgate.net
DFT calculations can optimize the molecular geometry, providing precise information on bond lengths and angles. researchgate.net For instance, in derivatives of 2-bromo-1H-imidazole, the bromine substituent is known to influence the electronic density distribution within the imidazole (B134444) ring. This, in turn, affects the molecule's reactivity and potential for intermolecular interactions.
Analysis of Molecular Orbitals and Electron Density Distributions
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comsmolecule.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability. smolecule.com For imidazole derivatives, the distribution of these frontier orbitals can indicate likely sites for nucleophilic and electrophilic attack. irjweb.com
Electron density distribution studies, often visualized through molecular electrostatic potential (MEP) maps, identify electron-rich and electron-poor regions of a molecule. researchgate.nettandfonline.com These maps are useful for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, in some imidazole derivatives, the nitrogen atoms of the imidazole ring are identified as potential nucleophilic sites. researchgate.net
Table 1: Predicted Data for 2-bromo-1H-imidazole
| Property | Predicted Value | Method |
| Molecular Weight | 146.97 g/mol | PubChem 2.2 |
| XLogP3-AA | 1.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| InChIKey | AXHRGVJWDJDYPO-UHFFFAOYSA-N | InChI 1.07.0 |
This table contains data for the neutral 2-bromo-1H-imidazole molecule, as data for the hydrobromide salt was not explicitly available in the search results. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net DFT methods are commonly used to compute vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.net
For example, the calculated vibrational wavenumbers for an imidazole derivative, when correlated with experimental FT-IR and FT-Raman spectra, can help in the assignment of vibrational modes. researchgate.net Similarly, theoretical NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental spectra for structural confirmation. researchgate.netresearchgate.net Discrepancies between calculated and experimental data can often be explained by factors such as solvent effects and intermolecular interactions in the solid state.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvation
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. tandfonline.comd-nb.info These simulations can provide insights into the stability of molecular complexes and the nature of intermolecular forces, including hydrogen bonds and van der Waals interactions. d-nb.inforesearchgate.net
For instance, MD simulations can be used to investigate the stability of a ligand-protein complex, which is crucial in drug design. tandfonline.com In the context of this compound, MD simulations could be used to understand its solvation in different solvents and to study the interactions between the imidazolium (B1220033) cation, the bromide anion, and solvent molecules. Such studies can reveal details about the local structure and dynamics of the solvated species. researchgate.net
Computational Modeling of Reaction Pathways and Mechanistic Insights
Computational modeling is a valuable tool for elucidating reaction mechanisms and understanding the factors that control chemical reactivity. irjweb.comresearchgate.net By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway. researchgate.net
For imidazole derivatives, computational studies have been used to investigate various reactions, including nucleophilic substitution and cycloaddition reactions. researchgate.netbeilstein-journals.org For example, DFT calculations can be used to explore the mechanism of the reaction between an imidazole derivative and a nucleophile, providing insights into the structure of the transition state and the activation energy of the reaction. researchgate.net These studies can help in understanding the regioselectivity of reactions and the role of catalysts. mdpi.com
Mechanistic studies on related brominated compounds have provided insights into reactions such as photoredox-catalyzed hydrofunctionalization of alkenes and Brønsted acid-induced nucleophilic substitution. acs.orgunair.ac.id
Prediction of Stability and Conformation of Protonated and Deprotonated Forms
The protonation state of imidazole derivatives can significantly influence their structure, stability, and biological activity. nih.gov Computational methods can be used to predict the relative stabilities of the different protonated and deprotonated forms of 2-bromo-1H-imidazole.
The imidazole ring contains two nitrogen atoms, one of which is basic and can be protonated. The pKa of the imidazole ring is close to physiological pH, meaning that both protonated and neutral forms can exist under different conditions. nih.gov Quantum chemical calculations can be used to determine the proton affinity of the nitrogen atoms and to predict the most likely site of protonation.
Furthermore, these calculations can provide information on the conformational preferences of the different protonated and deprotonated species. For example, in the case of substituted imidazoles, the orientation of the substituents can be influenced by the protonation state of the ring. Understanding the conformational landscape of these different forms is important for predicting their interactions with other molecules, such as biological macromolecules. acs.org
Future Research Directions and Synthetic Challenges
Development of Greener and More Sustainable Synthetic Routes
Traditional syntheses of halogenated imidazoles often rely on harsh reagents and volatile organic solvents, generating significant chemical waste. The development of environmentally benign and sustainable synthetic protocols is a paramount challenge. Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry. nih.govacs.org This involves the use of safer solvents, minimizing derivatization steps, and employing catalytic rather than stoichiometric reagents. nih.gov
Promising greener alternatives for the synthesis of imidazole (B134444) derivatives, which could be adapted for 2-Bromo-1H-imidazole hydrobromide, include:
Ultrasonic and Microwave Irradiation: These techniques can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, thereby reducing energy consumption. mdpi.comnih.gov Microwave-assisted synthesis, in particular, has been shown to be effective for various nitrogen-containing heterocycles.
Use of Eco-Friendly Solvents: Deep eutectic solvents (DESs) and water are emerging as viable green reaction media. mdpi.comnih.gov For instance, a high-yield, one-pot synthesis of 2-aminoimidazoles has been achieved using a recyclable deep eutectic solvent composed of choline (B1196258) chloride and urea, which significantly shortens reaction times compared to conventional solvents. mdpi.comnih.gov Similarly, employing water or aqueous ethanol (B145695) as a solvent minimizes the reliance on toxic and volatile organic compounds. nih.govrjlbpcs.com
Nature-Derived and Reusable Catalysts: The use of biodegradable and reusable catalysts, such as those derived from natural sources like lemon juice or pomelo extract, presents an economical and green approach. researchgate.net Additionally, heterogeneous catalysts, including magnetic nanoparticles, offer the advantage of easy separation from the reaction mixture and can be recycled multiple times, reducing waste and cost. researchgate.netbeilstein-journals.org
Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Imidazole Synthesis
| Feature | Conventional Methods | Greener Alternatives | Key Advantages of Greener Routes |
|---|---|---|---|
| Solvents | Volatile organic solvents (e.g., THF, CH₂Cl₂) | Deep Eutectic Solvents (DESs), Water, Ethanol/Water mixtures | Reduced toxicity, improved safety, lower environmental impact. nih.govmdpi.com |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, Ultrasonic irradiation | Faster reactions, reduced energy consumption, higher yields. mdpi.comnih.gov |
| Catalysts | Stoichiometric Lewis acids, hazardous reagents | Recyclable magnetic nanoparticles, nature-derived catalysts (e.g., citric acid) | Catalyst reusability, reduced waste, lower cost, non-toxic. researchgate.netresearchgate.net |
| Reaction Conditions | Often require inert atmosphere, harsh conditions | Can often be performed under air, milder temperatures | Operational simplicity, enhanced safety. mdpi.com |
| Work-up | Complex purification (e.g., column chromatography) | Simple filtration and crystallization, easy catalyst removal | Reduced solvent use for purification, time and cost savings. nih.govresearchgate.net |
Adapting these greener strategies for the large-scale production of this compound is a key future research direction that promises to make this valuable building block more accessible and its use more sustainable.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is dominated by transformations of the C-Br bond, typically via cross-coupling reactions. However, there is significant potential for discovering novel reactivity patterns. Future investigations could focus on unprecedented transformations that leverage the unique electronic properties of the imidazole ring in conjunction with the bromine substituent.
Key areas for exploration include:
Dual N-H and C-Br Functionalization: Developing one-pot reactions that sequentially or simultaneously functionalize both the N-H and C-Br positions could rapidly build molecular complexity from a simple starting material.
Novel Cyclization Reactions: Using the bromo-imidazole core as a linchpin in cascade reactions to construct complex fused heterocyclic systems is an area ripe for discovery. For example, a synthetic method for 2-bromoimidazoles has been developed from the Rh-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles with bromocyanides. researchgate.net
Photocatalysis and Electrocatalysis: These modern synthetic tools could unlock new reaction pathways. For example, radical-based transformations initiated by light could lead to novel C-C or C-heteroatom bond formations that are inaccessible through traditional thermal methods.
Umpolung Strategies: Exploring reactivity umpolung (polarity inversion) at the C2 position could lead to unconventional bond formations. While N-Heterocyclic Carbenes (NHCs) are known to facilitate umpolung at the aldehyde carbon, acs.org related strategies could be developed to make the C2 position of the bromoimidazole act as a nucleophile.
The bromo-substituent is known to be more reactive than iodo-analogues in some nucleophilic substitution reactions within specific nitroimidazole systems. researchgate.net A deeper mechanistic understanding of the relative reactivity of the C-Br bond compared to other sites on the imidazole ring under various conditions will be crucial for designing selective and unprecedented transformations.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large, diverse libraries of novel compounds for high-throughput screening in drug discovery necessitates the integration of key building blocks into automated synthesis platforms. nih.gov this compound is an ideal candidate for such platforms due to its potential for diversification.
Future efforts should focus on:
Flow Chemistry: Adapting the synthesis of 2-bromoimidazole derivatives to continuous flow reactors offers significant advantages over traditional batch processing. acs.org Flow synthesis allows for precise control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety when handling reactive intermediates, and the ability to telescope reaction sequences without intermediate purification. acs.org This approach is highly amenable to automation and the rapid generation of compound libraries.
Solid-Phase Synthesis: Attaching the 2-bromoimidazole core to a solid support, either via the nitrogen or through a functional group introduced at the bromine position, would facilitate a modular approach to library synthesis. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin.
Robotic Synthesis Platforms: The development of robust, standardized reaction protocols for the derivatization of 2-bromoimidazole (e.g., Suzuki, Buchwald-Hartwig amination) will allow its incorporation into fully automated robotic platforms, enabling the synthesis and purification of thousands of discrete analogues with minimal human intervention.
Table 2: Advantages of Flow Synthesis for Imidazole Derivative Production
| Feature | Description | Benefit for High-Throughput Synthesis |
|---|---|---|
| Precise Control | Allows for fine-tuning of temperature, pressure, and residence time. acs.org | Improved reaction optimization, higher yields, and better purity profiles. |
| Enhanced Safety | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. | Enables the use of a wider range of reaction conditions and reagents safely. |
| Rapid Heating/Cooling | Efficient heat transfer allows for near-instantaneous changes in temperature. acs.org | Drastically reduced reaction times and suppression of side reactions. |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up"). | Seamless transition from discovery-scale library synthesis to process-scale production. |
| Automation | Flow systems are easily integrated with automated pumps, valves, and purification units. | Facilitates unattended library generation and high-throughput experimentation. |
By developing methodologies compatible with these platforms, this compound can be leveraged to its full potential in accelerating the discovery of new chemical entities.
Advancements in Derivatization for New Chemical Entities with Specific Research Applications
The bromine atom at the C2 position is a versatile synthetic handle for introducing a vast array of functional groups, making this compound a valuable scaffold for generating new chemical entities (NCEs). The process of chemically modifying a compound to produce a new one with different properties is known as derivatization. journalajacr.compsu.edu
Future research will undoubtedly continue to exploit this feature, with a focus on:
Advanced Cross-Coupling Reactions: While standard Suzuki and Sonogashira couplings are well-established, there is room to expand the scope to include more challenging or novel coupling partners. This includes developing robust protocols for C-N, C-O, C-S, and C-P bond formation. Palladium-catalyzed amination reactions have already proven effective for coupling various amines with unprotected bromo-1H-imidazoles. acs.org
Late-Stage Functionalization: A significant challenge in medicinal chemistry is the modification of complex, drug-like molecules in the final stages of a synthesis. Developing mild and highly selective methods to derivatize the 2-bromoimidazole core within an already complex molecular architecture would be a powerful tool.
Synthesis of Targeted Probes: Derivatization can be used to install specific functionalities for research applications. This includes attaching fluorescent tags for biological imaging, biotin (B1667282) handles for affinity purification, or photo-affinity labels for target identification studies.
Bioisosteric Replacement: The bromine atom can be replaced with a wide range of groups that are bioisosteres of common functionalities. For example, replacing the bromine with a trifluoromethyl group or a small heterocyclic ring can dramatically alter the physicochemical properties (e.g., lipophilicity, metabolic stability) of a molecule, which is crucial for optimizing drug candidates.
Table 3: Potential Derivatization Reactions at the C2-Position
| Reaction Type | Reagent/Catalyst System | Introduced Functionality | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl, Heteroaryl groups | Scaffolding for medicinal chemistry, material science. researchgate.net |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | Amino groups (various) | Introduction of key pharmacophoric groups. acs.org |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Linkers for bioconjugation, synthesis of extended π-systems. |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Vinyl, Aryl groups | Versatile C-C bond formation. |
| Heck Coupling | Alkenes, Pd catalyst | Alkenyl groups | Synthesis of unsaturated derivatives. |
| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Nitrile group | Precursor for amines, carboxylic acids, tetrazoles. |
| Nucleophilic Aromatic Substitution | Thiols, Alcohols | Thioether, Ether groups | Modification of electronic and steric properties. researchgate.net |
The continued development of novel derivatization strategies will ensure that this compound remains a central building block in the creation of functional molecules.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are powerful tools for rapidly generating molecular complexity. rug.nlorganic-chemistry.org The synthesis of substituted imidazoles is often achieved via MCRs, such as the one-pot condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net
A significant future challenge is the strategic incorporation of this compound into novel MCRs. Its structure offers several possibilities:
As a Nitrogen-Containing Component: The N-H functionality of the imidazole ring could participate as the amine component in well-known MCRs like the Ugi or Passerini reactions, which are widely used in drug discovery. acs.orgrug.nlacs.org This would install the 2-bromoimidazole core directly onto a peptide-like scaffold.
As a Pre-functionalized Aldehyde or Amine: Derivatizing the 2-bromoimidazole first to introduce an aldehyde or primary amine functionality would create a novel bifunctional building block. This new molecule could then participate in established MCRs, leading to highly complex scaffolds where the bromine atom remains available for subsequent post-MCR diversification.
Development of Novel MCRs: Entirely new MCRs could be designed around the unique reactivity of 2-bromoimidazole. For instance, a reaction could be envisioned where one component reacts with the N-H, another undergoes oxidative addition to the C-Br bond with a metal catalyst, and a third component traps the resulting intermediate, all in a one-pot sequence.
The integration of this compound into MCRs would provide a highly efficient route to novel libraries of complex molecules, combining the diversity-generating power of MCRs with the synthetic flexibility of the C-Br handle.
Table 4: Potential Integration of 2-Bromo-1H-imidazole into Multicomponent Reactions (MCRs)
| MCR Type | Potential Role of 2-Bromo-1H-imidazole | Resulting Scaffold | Post-MCR Chemistry |
|---|---|---|---|
| Ugi 4-Component Reaction | As the amine component (after deprotonation) | α-acylamino carboxamide with a 2-bromoimidazole N-substituent | Cross-coupling at the C2-Br position. |
| Passerini 3-Component Reaction | As the acid component (if derivatized to a carboxylic acid) | α-acyloxy carboxamide | Further functionalization of the imidazole ring. |
| Biginelli Reaction | As the aldehyde component (if derivatized to an aldehyde) | Dihydropyrimidinone fused or substituted with a 2-bromoimidazole | Cross-coupling at the C2-Br position. |
| Groebke-Blackburn-Bienaymé | As the amine component (e.g., 2-bromo-1-(2-aminoethyl)imidazole) | Imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyridines) | Diversification via the bromine handle. |
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing 2-Bromo-1H-imidazole hydrobromide, and how are they validated?
- Methodology : Use HPLC to assess purity (≥97%, with retention time matching reference standards) and melting point analysis (197–202°C) for identity confirmation . Validate results via proton NMR to verify structural integrity, ensuring solvent peaks (e.g., DMSO-d₆) are accounted for . Cross-check with mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]⁺) aligned with theoretical values .
Q. What synthetic routes are effective for preparing this compound?
- Methodology : Adapt protocols from analogous brominated imidazoles. For example, use Kouwer and Swager’s method with potassium bromide (KBr) and hydrogen peroxide (H₂O₂) in a CH₃COOH/CH₂Cl₂ mixture, stirring at controlled temperatures (e.g., 25°C for 1 hour) . Monitor reaction progress via TLC (Rf ~0.65 in ethyl acetate/hexane) and purify via silica gel chromatography using gradients of polar/non-polar solvents .
Q. How can impurities in synthesized this compound be minimized?
- Methodology : Optimize recrystallization using ethanol/water mixtures (4:1 v/v) to remove unreacted starting materials. Implement HPLC-DAD (diode array detection) to track impurities (e.g., residual bromide salts) and adjust reaction stoichiometry (e.g., excess HBr for complete hydrobromide formation) .
Advanced Research Questions
Q. How do regiochemical challenges in bromination impact the synthesis of this compound?
- Methodology : Address regioselectivity using directed lithiation or copper-catalyzed bromination to favor substitution at the C2 position. For example, employ isopropyl magnesium chloride to deprotonate the imidazole ring selectively, followed by quenching with bromine . Validate regiochemistry via NOESY NMR to confirm spatial proximity of bromine to adjacent protons .
Q. What strategies resolve contradictions in purity data between HPLC and NMR analyses?
- Methodology : Reconcile discrepancies by quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or byproducts. Compare with HPLC area normalization after optimizing mobile phases (e.g., acetonitrile/0.1% TFA) to resolve co-eluting peaks .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate electron density at bromine for Suzuki-Miyaura coupling feasibility. Validate predictions experimentally using Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/Na₂CO₃ at 80°C .
Q. What spectroscopic methods differentiate this compound from its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



